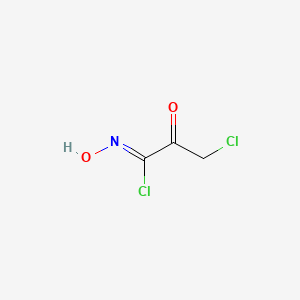

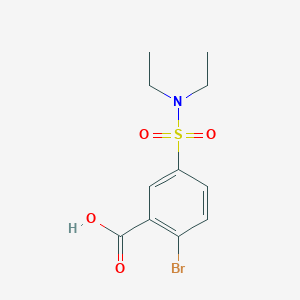

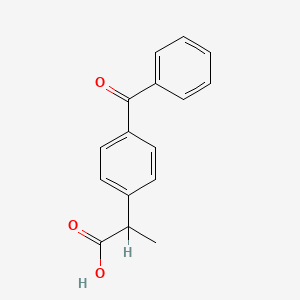

![molecular formula C16H15NO2 B3049951 1-[4-(Dimethylamino)phenyl]-2-phenylethane-1,2-dione CAS No. 22711-20-2](/img/structure/B3049951.png)

1-[4-(Dimethylamino)phenyl]-2-phenylethane-1,2-dione

Übersicht

Beschreibung

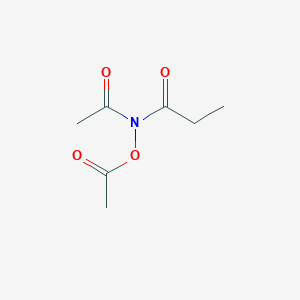

“1-[4-(Dimethylamino)phenyl]-2-phenylethane-1,2-dione” is an organic compound . It has the empirical formula C10H13NO and a molecular weight of 163.22 . It is a solid substance and its SMILES string is CN©c1ccc(cc1)C©=O .

Molecular Structure Analysis

The structure of “this compound” was modeled using software like Gaussian09W and GaussView6.0.16 . The Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), charge distribution, Nonlinear Optics (NLO), and stability of the molecule were investigated . The HOMO–LUMO energy gap was found to be 2.806 eV indicating the less stability and high chemical reactivity of the compound .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 401.2±28.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.2±3.0 kJ/mol and the flash point is 155.8±13.4 °C .Wissenschaftliche Forschungsanwendungen

Chromophores and Push-Pull Systems

1-[4-(Dimethylamino)phenyl]-2-phenylethane-1,2-dione, and its related derivatives, are involved in the study of push-pull chromophores. These molecules exhibit unique planar and non-planar conformations due to their donor-π-bridge-acceptor structures, which are significant in the field of molecular electronics and photonics (Bogdanov, Tillotson, & Timofeeva, 2019).

Supercapacitor Properties

The compound has been studied for its application in supercapacitors. It was synthesized and used in vapor-grown carbon fiber composites, showing notable capacity retention and supporting redox activity, indicating its potential in energy storage technologies (Mohammed, 2021).

Fluorescence Quenching and Cell Imaging

This chemical also demonstrates properties useful in fluorescence quenching and can act as a probe to determine the critical micelle concentration of surfactants. Its ability to undergo solubilization into different micelles makes it valuable in studying the micro-environment's polarity and hydrogen bonding properties. It has been used in cell imaging as well, indicating its applicability in biomedical research (Khan, Asiri, & Al-Thaqafy, 2016).

Antibacterial Activity

The derivatives of this compound have shown significant antibacterial activity against various strains of bacteria, suggesting their potential in the development of new antimicrobial agents. The study included synthesis and a docking study to understand their interaction with bacterial enzymes (Ghorab, Soliman, Alsaid, & Askar, 2017).

Aggregation-Induced Emission Properties

Research into derivatives of this compound includes the study of D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics. These studies are pivotal in developing advanced materials for optoelectronic applications like OLEDs and lasers (Lei et al., 2016).

Inflammatory and Antimicrobial Effects

Further studies include exploring its derivatives' anti-inflammatory and antimicrobial activities, comparing their effectiveness with existing drugs, and providing a basis for new drug development (Ahmed, 2017).

Optical Properties for Electronic Devices

This compound's derivatives have been synthesized and studied for their stable electronic properties, suggesting potential in the development of new materials for electronic devices. These studies focus on the optical and electrochemical characterization essential for device fabrication (Kumar et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[4-(dimethylamino)phenyl]-2-phenylethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-17(2)14-10-8-13(9-11-14)16(19)15(18)12-6-4-3-5-7-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMRQULUOONHLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282640 | |

| Record name | 1-[4-(dimethylamino)phenyl]-2-phenylethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670327 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

22711-20-2 | |

| Record name | NSC26993 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[4-(dimethylamino)phenyl]-2-phenylethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

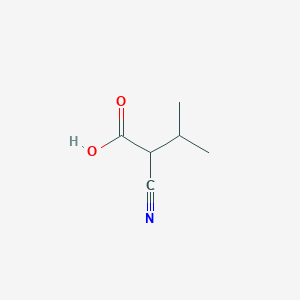

![1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile](/img/structure/B3049884.png)